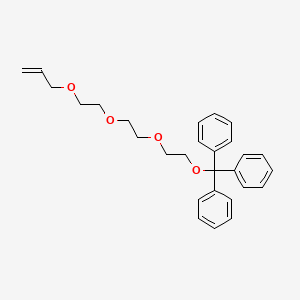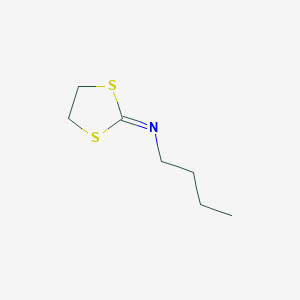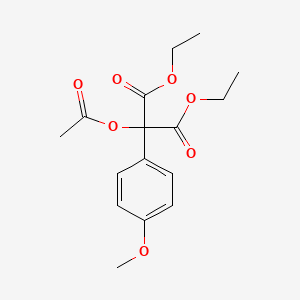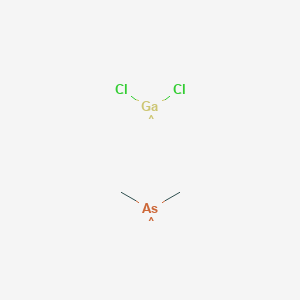
1,3-Dioxolane, 2,2-bis(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2,2-bis(4-bromophenyl)-: is a chemical compound with the molecular formula C15H12Br2O2 and a molecular weight of 384.06 g/mol It is a derivative of 1,3-dioxolane, featuring two bromophenyl groups attached to the dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production methods for 1,3-dioxolane derivatives often involve the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . The use of ethyl orthoformate and 1,3-propanediol in the presence of NBS (N-bromosuccinimide) via an in situ acetal exchange process is also common .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as KMnO4 and MCPBA.
Reduction: Reduction reactions can be carried out using reagents like LiAlH4 and NaBH4.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, MCPBA, HClO4 in CH2Cl2.
Reduction: LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
Chemistry: 1,3-Dioxolane, 2,2-bis(4-bromophenyl)- is used as a building block in organic synthesis, particularly in the formation of cyclic acetals and ketals . It is also employed in the synthesis of various organic compounds and polymers .
Biology and Medicine:
Industry: In the industrial sector, 1,3-dioxolane derivatives are used in the production of polymers and as intermediates in the synthesis of various chemicals .
Mécanisme D'action
The mechanism of action of 1,3-dioxolane, 2,2-bis(4-bromophenyl)- involves its interaction with molecular targets through its bromophenyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The dioxolane ring provides stability and reactivity, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
118912-46-2 |
|---|---|
Formule moléculaire |
C15H12Br2O2 |
Poids moléculaire |
384.06 g/mol |
Nom IUPAC |
2,2-bis(4-bromophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H12Br2O2/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8H,9-10H2 |
Clé InChI |
IMYXRZRTEWCNQE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)



![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)

![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)



![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)

